Trilead dioxide phosphonate

Description

Properties

IUPAC Name |

hydrogen phosphite;lead(2+);oxolead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO3P.2O.3Pb/c1-4(2)3;;;;;/h1H;;;;;/q-2;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZQCXJJXWHRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

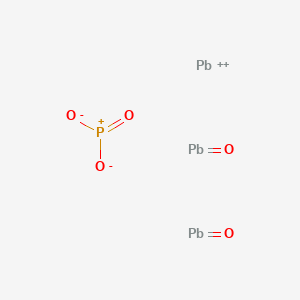

OP([O-])[O-].O=[Pb].O=[Pb].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO5PPb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7.3e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12141-20-7 | |

| Record name | Lead oxide phosphonate (Pb3O2(HPO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilead dioxide phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Trilead Dioxide Phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilead dioxide phosphonate, also known as dibasic lead(II) phosphite or lead oxide phosphonate (Pb₃O₂(HPO₃)), is an inorganic compound that has historically seen significant use as a thermal stabilizer in polyvinyl chloride (PVC) and other chlorinated polymers.[1][2][3] Its efficacy stems from its ability to neutralize hydrogen chloride, a primary degradation product of PVC, thereby preserving the polymer's integrity.[1] This whitepaper provides a detailed overview of the synthesis and characterization of this compound, offering in-depth experimental protocols and data presentation to support researchers and professionals in materials science and related fields.

Chemical and Physical Properties

This compound is a white, crystalline solid that is insoluble in water.[4][5] It is a flammable solid and can be ignited by heat or sparks.[4][5] Key properties of the compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | HO₅PPb₃ | [6] |

| Molecular Weight | ~733.58 g/mol | [4] |

| CAS Number | 12141-20-7 | [6] |

| Appearance | White crystalline solid | [4] |

| Solubility | Insoluble in water | [4][5] |

| Synonyms | Dibasic lead(II) phosphite, Lead oxide phosphonate (Pb₃O₂(HPO₃)) | [4] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through a precipitation reaction in an aqueous medium. The following sections detail the common experimental protocols derived from patent literature.

Synthesis via Reaction of Lead Monoxide and Phosphorous Acid

This method involves the direct reaction of lead monoxide (litharge) with phosphorous acid in the presence of a catalyst.

3.1.1 Experimental Protocol

-

Slurry Preparation: A suspension of finely powdered lead monoxide (litharge) is prepared in deionized water. A small amount of a solubilizing catalyst, such as acetic acid, is added to the slurry.[2][3]

-

Reaction: The slurry is heated to a temperature between 50-70°C with constant agitation.[1]

-

Acid Addition: A dilute solution of phosphorous acid is slowly added to the heated slurry over a period of several hours. The pH of the reaction mixture is monitored and maintained at approximately 6.9 to favor the formation of the dibasic salt.[2]

-

Precipitation and Digestion: As the reaction proceeds, a white precipitate of this compound is formed. The reaction mixture is stirred for an additional period to ensure complete conversion.

-

Isolation and Purification: The precipitate is isolated by filtration and washed with deionized water to remove any unreacted starting materials and the catalyst.

-

Drying: The purified product is dried in an oven at a controlled temperature to yield the final this compound powder.

Synthesis via Reaction of a Soluble Lead Salt and a Phosphite Salt

An alternative route involves the reaction of a soluble lead salt, such as dibasic lead acetate, with an alkali metal phosphite.

3.2.1 Experimental Protocol

-

Reactant Preparation: A solution of dibasic lead acetate is prepared by dissolving lead monoxide in a dilute acetic acid solution. A separate solution of sodium phosphite is prepared by neutralizing phosphorous acid with sodium hydroxide.

-

Precipitation: The dibasic lead acetate solution is added to the sodium phosphite solution (or vice versa) with stirring. A white precipitate of this compound forms immediately.

-

Isolation and Purification: The precipitate is collected by filtration and washed thoroughly with deionized water to remove soluble byproducts.

-

Drying: The final product is dried to a constant weight.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and physical properties. The following are the key analytical techniques employed.

X-Ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the synthesized compound.

4.1.1 Experimental Protocol

-

Sample Preparation: A finely ground powder sample of the synthesized this compound is mounted on a sample holder.

-

Data Acquisition: The XRD pattern is recorded using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 10-80° with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction databases.

4.1.2 Expected Data

| 2θ (degrees) (Illustrative) | d-spacing (Å) (Illustrative) | Relative Intensity (%) (Illustrative) |

| 15.2 | 5.82 | 80 |

| 25.8 | 3.45 | 100 |

| 30.1 | 2.97 | 65 |

| 33.5 | 2.67 | 40 |

| 47.9 | 1.89 | 55 |

| 56.7 | 1.62 | 30 |

Note: The data in this table is illustrative and represents a typical format for XRD data presentation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule, specifically the phosphonate group.

4.2.1 Experimental Protocol

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the characteristic vibrations of the P-H, P-O, and Pb-O bonds.

4.2.2 Expected Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the phosphonate group.

| Wavenumber (cm⁻¹) (Illustrative) | Assignment (Illustrative) | Intensity (Illustrative) |

| 2350 - 2450 | P-H stretching | Medium |

| 1050 - 1150 | P-O stretching | Strong |

| 900 - 1000 | P-O-H bending | Medium |

| 400 - 600 | Pb-O stretching | Strong |

Note: The data in this table is illustrative and represents a typical format for FTIR data presentation. An entry for dibasic lead phosphite exists in the "Polymers, Polymer Additives and Plasticizers FT-IR Spectral Library".

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition behavior of the compound.

4.3.1 Experimental Protocol

-

Sample Preparation: A small, accurately weighed sample is placed in an alumina or platinum crucible.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass loss as a function of temperature, while the DSC measures the heat flow.

-

Data Analysis: The TGA curve is analyzed to determine the onset and completion temperatures of decomposition and the percentage of mass loss at each stage. The DSC curve reveals endothermic or exothermic transitions, such as decomposition or phase changes.

4.3.2 Expected Data

The thermal analysis of this compound is expected to show decomposition at elevated temperatures.

| Parameter (Illustrative) | Temperature (°C) (Illustrative) | Mass Loss (%) (Illustrative) | Atmosphere (Illustrative) |

| Onset of Decomposition (TGA) | > 200 | - | Nitrogen |

| Major Decomposition Step (TGA) | 300 - 450 | 5 - 10 | Nitrogen |

| Exothermic Peak (DSC) | ~350 | - | Air |

Note: The data in this table is illustrative and represents a typical format for thermal analysis data presentation.

Visualizations

Synthesis Workflow

References

Analysis of Trilead Dioxide Phosphonate: A Technical Overview

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a full crystal structure determination for trilead dioxide phosphonate (Pb₃O₂(HPO₃)), also known as dibasic lead phosphite, is not publicly available in peer-reviewed scientific literature. While its synthesis and some physical properties are documented, detailed crystallographic data such as lattice parameters, space group, and atomic coordinates have not been published. This guide therefore summarizes the available information and provides a general workflow for the characterization of such compounds.

Introduction

This compound is an inorganic compound that has historically been used as a heat stabilizer in polymers, particularly polyvinyl chloride (PVC).[1] Its chemical formula is Pb₃O₂(HPO₃), and it is also referred to by its CAS number 12141-20-7.[2] The compound is a white, crystalline solid that is insoluble in water.[1][3][4] While its primary application has been in industrial materials, understanding its structure is crucial for predicting its properties, reactivity, and potential biological interactions.

Synthesis and Experimental Protocols

The synthesis of this compound, or dibasic lead phosphite, can be achieved through several methods. These protocols provide a basis for obtaining the material for further analysis.

Method 1: Reaction of Lead(II) Oxide with Phosphorous Acid [3][5]

This is a common laboratory-scale synthesis method.

-

Reactants:

-

Lead(II) oxide (PbO), also known as litharge.

-

Phosphorous acid (H₃PO₃).

-

Acetic acid (catalyst).[5]

-

-

Procedure:

-

A slurry of finely powdered lead(II) oxide is prepared in water.[3]

-

The suspension is heated to approximately 50-70°C and stirred continuously.[3]

-

A small amount of acetic acid is added to facilitate the reaction.[3]

-

Dilute phosphorous acid is slowly and gradually added to the heated slurry.[3]

-

The reaction is allowed to proceed for several hours (e.g., 3.5 hours) to ensure complete conversion. The pH is maintained at approximately 6.9 to favor the formation of the dibasic salt.[3][6]

-

The resulting white precipitate of dibasic lead phosphite is filtered, washed, and dried.[3]

-

Method 2: Lead Hydroxide-Based Precipitation [3]

This alternative route starts with a soluble lead salt.

-

Reactants:

-

A soluble lead salt (e.g., lead acetate).

-

A base (e.g., sodium hydroxide, NaOH).

-

Phosphorous acid (H₃PO₃).

-

-

Procedure:

-

Lead acetate is dissolved in water.

-

Sodium hydroxide is added to precipitate lead hydroxide (Pb(OH)₂).

-

The lead hydroxide precipitate is filtered and washed to remove soluble byproducts.

-

The purified lead hydroxide is then reacted with a stoichiometric amount of phosphorous acid.

-

The precipitated dibasic lead phosphite is filtered and dried.

-

Below is a generalized workflow for the synthesis and characterization of lead phosphonates.

Known Physical and Chemical Properties

While detailed crystallographic data is unavailable, some physical and chemical properties have been reported.

| Property | Value | Source |

| Molecular Formula | HO₅PPb₃ | [2] |

| Synonyms | Dibasic lead(II) phosphite, Lead oxide phosphonate | [2] |

| Appearance | White, finely ground crystalline solid | [1][3][4] |

| Solubility | Insoluble in water | [1][3][4] |

| Crystal Habit | Needle-shaped, anisotropic crystals | [6] |

| Refractive Index | Approximately 2.25 | [6] |

Structural Insights from Spectroscopic Data

In the absence of a full crystal structure from X-ray diffraction, spectroscopic methods can provide valuable insights into the bonding and arrangement of atoms. A study by Grossman and Krausnick utilized FTIR and NMR to infer structural formulas for dibasic lead phosphite and other lead stabilizers. Their findings suggest that these are not simple double salts of lead oxide or hydroxide, but rather distinct chemical species.

The logical relationship for inferring structural information from spectroscopic and diffraction data is outlined below.

Future Outlook and Recommendations

The lack of a definitive crystal structure for this compound represents a significant gap in the materials science of this compound. A complete structural analysis via single-crystal X-ray diffraction would be highly beneficial for a number of reasons:

-

Structure-Property Relationships: A precise understanding of the atomic arrangement would allow for the correlation of its structure with its known properties, such as its efficacy as a heat stabilizer.

-

Computational Modeling: A solved crystal structure would serve as a crucial input for density functional theory (DFT) and other computational models to predict its electronic properties, reactivity, and behavior in different environments.

-

Drug Development and Toxicology: For drug development professionals, while this specific compound is not a therapeutic agent, understanding the coordination chemistry of lead and phosphonates is relevant to the study of metallodrugs and the toxicology of heavy metals.

It is recommended that future research efforts focus on the growth of single crystals of this compound suitable for single-crystal X-ray diffraction analysis. This would provide the much-needed definitive structural data and enable a more complete understanding of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal chemistry of lead oxide phosphates: crystal structures of Pb4O(PO4)2, Pb8O5(PO4)2 and Pb10(PO4)6O | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Trilead Dioxide Phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilead dioxide phosphonate, also known as dibasic lead phosphite (CAS No. 12141-20-7), is an organophosphorus compound with the chemical formula HO₅PPb₃. Historically, its primary application was as a heat stabilizer in the production of polyvinyl chloride (PVC) and other chlorinated polymers.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available safety data sheets, chemical databases, and scientific literature. The information presented herein is intended to serve as a valuable resource for researchers and scientists. It should be noted that due to the specialized and historical nature of this compound's industrial use, publicly available, in-depth experimental data is limited.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Dibasic lead(II) phosphite, Lead oxide phosphonate, Plumbous phosphite[2] |

| CAS Number | 12141-20-7[2] |

| EC Number | 235-252-2[3] |

| Molecular Formula | HO₅PPb₃[2] |

| Molecular Weight | 733.58 g/mol [4] |

| IUPAC Name | hydrogen phosphite;lead(2+);oxolead[2] |

| InChI | InChI=1S/HO3P.2O.3Pb/c1-4(2)3;;;;;/h1H;;;;;/q-2;;;;;+2[2] |

| InChIKey | LAZQCXJJXWHRDJ-UHFFFAOYSA-N[2] |

| Canonical SMILES | OP([O-])[O-].O=[Pb].O=[Pb].[Pb+2][2] |

Physical Properties

This compound is a white or yellowish crystalline powder. It is a dense material with a significant refractive index. While some physical properties have been reported, values for melting and boiling points are not consistently available in the literature, likely due to its decomposition at elevated temperatures.

| Property | Value | Source(s) |

| Appearance | White or yellowish powder | |

| Density | 6.94 g/cm³ | |

| Refractive Index | 2.25 | [5] |

| Water Solubility | 12.2 mg/L at 20°C | [6] |

| Solubility in Other Solvents | Insoluble in organic solvents. Soluble in hydrochloric acid, nitric acid, and ammonium acetate solution. | |

| Melting Point | Not available (decomposes) | [7] |

| Boiling Point | Not available | [7] |

Chemical Properties and Reactivity

Thermal Stability and Decomposition

This compound exhibits notable thermal stability, which was a key property for its use as a PVC stabilizer.[8] However, it undergoes decomposition at elevated temperatures. It is reported to turn gray-black at approximately 200°C and yellow at around 450°C. The compound is a flammable solid and can be readily ignited by heat or sparks, burning vigorously.[9][10] The burning rate has been measured to be between 2.4 and 3 mm/s.[3] It is also described as being self-reactive, with the potential for gradual decomposition that may yield lead phosphate, water, and phosphine, the last of which is spontaneously flammable in air.[9][10]

Reactivity with Other Substances

This compound is incompatible with strong oxidizing agents.[4] It is known to react violently with hydrogen sulfide.[9] As a basic salt, it can neutralize acids. This property is central to its function as a stabilizer in PVC, where it neutralizes hydrogen chloride that is evolved during thermal degradation of the polymer.[8]

Experimental Protocols

Synthesis of this compound (Dibasic Lead Phosphite)

The synthesis of this compound can be achieved through the reaction of a lead source with phosphorous acid. Two common methods are described:

Method 1: From Lead Hydroxide

-

Lead hydroxide is placed in a reaction vessel.

-

A stoichiometric amount of phosphorous acid is added under constant stirring.

-

The reaction produces a white suspension of dibasic lead phosphite.

-

The product is then filtered and dried.

Method 2: The Lead Oxide Method

-

Lead(II) oxide (litharge) is mixed with water to form a slurry.

-

The slurry is heated to approximately 70°C in a synthesis kettle.

-

A catalytic amount of acetic acid is added.

-

Phosphorous acid is then added slowly with constant stirring.

-

The pH of the suspension is maintained at approximately 6.9 to facilitate the formation of the dibasic salt.[5]

-

A dehydrating agent may be added to the resulting suspension.

-

The final product is obtained by filtration and drying.

A variation of this process for producing modified dibasic lead phosphite involves the initial mixing of lead oxide (Huang Dan) and acetic acid, followed by the addition of stearic acid and sodium hydroxide, and then the slow addition of phosphorous acid.[11]

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the lead oxide method.

Health and Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled.[3][7] It is also suspected of causing cancer and may damage fertility or the unborn child.[3][7] The compound is a flammable solid.[3] Appropriate personal protective equipment, including respiratory protection, gloves, and safety goggles, should be used when handling this material. Work should be conducted in a well-ventilated area.[7]

Applications

The primary historical use of this compound was as a heat stabilizer for PVC.[1] It also found minor applications in the industrial formulation and application of mirror backing and in rubber production.[1] Its use has been in decline due to voluntary industry agreements and regulations aimed at replacing lead-based stabilizers.[1]

Conclusion

This compound is a well-defined chemical compound with specific physical and chemical properties that made it suitable for its industrial applications. This guide has summarized the available data on its identity, physical and chemical characteristics, synthesis, and safety considerations. The lack of detailed, publicly accessible experimental protocols for its characterization highlights a gap in the scientific literature, likely due to its specialized industrial use and subsequent decline in production and application. Further research into the properties of this and similar organometallic compounds could be of interest for understanding structure-property relationships in materials science.

References

- 1. ila-reach.org [ila-reach.org]

- 2. Lead oxide phosphonate (Pb3O2(HPO3)) | HO5PPb3 | CID 44135855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ila-reach.org [ila-reach.org]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. DE977077C - Process for the production of basic lead phosphite pigments - Google Patents [patents.google.com]

- 6. 12141-20-7 CAS MSDS (LEAD PHOSPHITE, DIBASIC) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Lead phosphite, dibasic | 1344-40-7 | Benchchem [benchchem.com]

- 9. Dibasic lead phosphite | H4O11P2Pb6 | CID 71300865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. LEAD PHOSPHITE, DIBASIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. A kind of production process of modified dibasic lead phosphite and production system thereof - Eureka | Patsnap [eureka.patsnap.com]

"Trilead dioxide phosphonate CAS 12141-20-7 research"

An In-depth Technical Guide to Trilead Dioxide Phosphonate (CAS 12141-20-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the chemical properties, synthesis, applications, and toxicological data for this compound (CAS 12141-20-7). It is intended for a technical audience for research and informational purposes. The information contained herein is based on publicly available data. Crucially, there is no evidence in the scientific literature to suggest that this compound has been investigated for or possesses any therapeutic or pharmacological properties. Its known biological effects are associated with the toxicity of inorganic lead compounds. Therefore, this guide focuses on its material science applications and its significant health and environmental hazards, rather than any potential for drug development.

Chemical and Physical Properties

This compound, also known as dibasic lead phosphite, is a white or yellowish crystalline powder.[1][2] It is characterized by its high lead content, which contributes to its primary industrial applications.[3][4] The compound is insoluble in water and organic solvents but will dissolve in hydrochloric acid, nitric acid, and ammonium acetate solution.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 12141-20-7 | [3] |

| EC Number | 235-252-2 | [3] |

| Molecular Formula | HO₅PPb₃ or 2PbO·PbHPO₃·0.5H₂O | [3][5] |

| Molecular Weight | 733.58 g/mol | [6] |

| Appearance | White or yellowish crystalline powder | [1][2] |

| Density | 6.94 g/cm³ | [1][2] |

| Refractive Index | 2.25 | [1][2] |

| Water Solubility | Insoluble | [1][3] |

| Stability | Stable, but self-decomposes and becomes gray-black at ~200°C and yellow at ~450°C.[1][2] It is a flammable solid and can be ignited by heat or sparks.[3][7] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the reaction of lead oxide (litharge) with phosphorous acid in an aqueous medium.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize dibasic lead phosphite.

Materials:

-

Lead (II) oxide (PbO, litharge)

-

Phosphorous acid (H₃PO₃)

-

Acetic acid (catalyst)

-

Water

-

Dehydrating agent

Procedure:

-

A metered amount of lead oxide is mixed with water to form a slurry.[1][2]

-

The slurry is added to a synthesis kettle and heated to approximately 70°C.[1][2]

-

A catalytic amount of acetic acid is added to the heated slurry.[1][2]

-

Phosphorous acid is then slowly added to the reaction mixture under constant stirring.[1][2]

-

The reaction is monitored until the pH of the suspension reaches 6.9, at which point a white precipitate of dibasic lead phosphite is formed.[1][5]

-

A dehydrating agent is added to the suspension to remove water.[1][3]

-

The solid product is isolated by filtration, dried, and then processed to obtain the final product.[1][2]

A nano-sized version of dibasic lead phosphite has been synthesized using a micro-liquid-phase synthesis method, resulting in ellipsoidal and bar-like particles.[8]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Industrial Applications

The primary application of this compound is as a heat and light stabilizer for chlorine-containing polymers, most notably polyvinyl chloride (PVC).[4][9] It is often used in combination with other lead-based stabilizers like tribasic lead sulfate and lead stearate.[10]

Mechanism of Action in PVC Stabilization

This compound provides excellent heat stability and outdoor weathering resistance to PVC products.[3][4] Its stabilizing effect is attributed to a dual mechanism:

-

Acid Scavenger: During the thermal degradation of PVC, hydrogen chloride (HCl) is released. The basic lead oxide component of the stabilizer neutralizes the HCl, preventing further autocatalytic degradation of the polymer.[10]

-

Antioxidant and UV Shielding: The phosphite group in the molecule acts as a secondary antioxidant, decomposing hydroperoxides that are formed during oxidation.[10][11] It also has the ability to shield against UV radiation, which is crucial for outdoor applications.[1][2]

This makes it suitable for use in a variety of opaque and rigid PVC products, including pipes, window profiles, and electrical insulation.[3][10]

PVC Stabilization Mechanism

References

- 1. Inorganic lead toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. conro.com [conro.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. marketpublishers.com [marketpublishers.com]

- 5. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. www2.mst.dk [www2.mst.dk]

- 9. researchgate.net [researchgate.net]

- 10. eu.vlsci.com [eu.vlsci.com]

- 11. chemicalbook.com [chemicalbook.com]

Spectroscopic and Synthetic Profile of Trilead Dioxide Phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilead dioxide phosphonate, also known as dibasic lead(II) phosphite, is a compound with the chemical formula Pb₃O₂(HPO₃).[1] Historically, its primary application has been as a heat stabilizer in the production of polyvinyl chloride (PVC).[2] This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its synthesis and the expected, though not experimentally reported, spectroscopic characteristics. Despite extensive searches of publicly available scientific literature and databases, specific experimental spectroscopic data (Infrared, Raman, NMR, and X-ray diffraction) for this compound remains elusive. This guide, therefore, presents detailed synthesis protocols derived from patent literature and summarizes the expected spectroscopic data based on the analysis of related lead and phosphonate-containing compounds.

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | Pb₃O₂(HPO₃) or HO₅PPb₃ | [1] |

| CAS Number | 12141-20-7 | [1] |

| Molecular Weight | 733.58 g/mol | |

| Synonyms | Dibasic lead(II) phosphite, Lead oxide phosphonate | [1] |

| Appearance | White powder | [3] |

Synthesis Protocols

Detailed experimental procedures for the synthesis of this compound (referred to as dibasic lead phosphite in the patents) are available in the patent literature. The following protocols are based on these sources.

Protocol 1: Reaction of Lead Oxide with Phosphorous Acid

This method involves the direct reaction of lead oxide with phosphorous acid in an aqueous suspension.

Materials:

-

Lead(II) oxide (Litharge)

-

Phosphorous acid (H₃PO₃)

-

Acetic acid (catalyst)

-

Deionized water

Procedure:

-

A suspension of finely powdered lead(II) oxide is prepared in warm water containing a small amount of lead acetate or acetic acid, which acts as a catalyst.[4]

-

Dilute phosphorous acid is then slowly added to the lead oxide suspension with constant stirring.[4]

-

The reaction temperature is maintained at a specific level, for instance, one patent specifies heating the suspension to approximately 50°C.[4]

-

The addition of phosphorous acid is continued until the desired stoichiometric ratio for dibasic lead phosphite is achieved. The pH of the suspension can be monitored and remains constant at about 6.9 during the formation of the dibasic salt.[4]

-

After the reaction is complete, the resulting white solid product is collected by filtration.[4]

-

The product is then washed with water and dried to yield this compound.[4]

Protocol 2: Precipitation from a Dibasic Lead Acetate Solution

This alternative method involves the precipitation of dibasic lead phosphite from a solution of dibasic lead acetate.

Materials:

-

Lead(II) oxide (Litharge)

-

Acetic acid

-

Phosphorous acid

-

Sodium hydroxide

-

Deionized water

Procedure:

-

A solution of dibasic lead acetate is prepared by dissolving lead(II) oxide in a dilute acetic acid solution with stirring at an elevated temperature (e.g., 60°C).[5]

-

Separately, a sodium phosphite solution is prepared by neutralizing phosphorous acid with sodium hydroxide in water.[5]

-

Both the dibasic lead acetate solution and the sodium phosphite solution are heated to a specific temperature (e.g., 50°C).[5]

-

The dibasic lead acetate solution is then added to the sodium phosphite solution, leading to the precipitation of a water-insoluble white product.[5]

-

The precipitate, which is this compound, is then filtered, washed, and dried.[5]

Spectroscopic Data (Expected)

As previously stated, specific experimental spectroscopic data for this compound is not available in the public domain. The following tables summarize the expected spectral regions and characteristics based on the known properties of phosphonate (HPO₃²⁻) and lead oxide moieties.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| P-H stretch | 2300 - 2450 | Medium | Characteristic of the phosphonate group. |

| P=O stretch | 1150 - 1250 | Strong | May be shifted due to coordination with lead. |

| P-O stretch | 950 - 1100 | Strong | Multiple bands are expected. |

| Pb-O vibrations | 400 - 600 | Medium-Strong | Characteristic of lead oxides. |

Raman Spectroscopy

| Functional Group | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

| P-H stretch | 2300 - 2450 | Weak | Generally weak in Raman. |

| P=O stretch | 1150 - 1250 | Medium | |

| P-O symmetric stretch | 900 - 1000 | Strong | Often a strong and sharp peak. |

| Pb-O vibrations | 100 - 400 | Strong | Lead oxides typically show strong Raman signals in the low-frequency region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of lead, obtaining high-resolution solid-state NMR spectra can be challenging. The expected chemical shifts are based on general ranges for phosphonate compounds.

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ³¹P | 0 - 20 | The chemical shift will be influenced by the coordination to lead and the protonation state. |

| ¹H | 6.5 - 8.0 (P-H) | A doublet is expected due to coupling with the phosphorus nucleus. |

X-ray Diffraction (XRD)

Without experimental data, a theoretical powder XRD pattern cannot be generated. However, based on a patent describing the synthesis of dibasic lead phosphite, the compound is reported to consist of needle-shaped, anisotropic crystals.[4] One of the refractive indices was found to be approximately 2.25.[4]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized batch of this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide consolidates the currently available information on this compound. While detailed synthesis protocols have been extracted from patent literature, a notable gap exists in the public domain regarding its experimental spectroscopic data. The provided expected spectroscopic characteristics, based on analogous compounds, offer a foundational reference for researchers. Further empirical studies are necessary to fully characterize this compound and populate the scientific record with its definitive spectroscopic signature.

References

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. ila-reach.org [ila-reach.org]

- 3. researchgate.net [researchgate.net]

- 4. DE977077C - Process for the production of basic lead phosphite pigments - Google Patents [patents.google.com]

- 5. US3323859A - Process for the preparation of dibasic lead salts of inorganic acids - Google Patents [patents.google.com]

Solubility of Trilead Dioxide Phosphonate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of Trilead dioxide phosphonate (CAS No. 12141-20-7), also known as dibasic lead phosphite. A thorough review of available literature reveals a significant gap in quantitative data on its solubility in organic solvents. While some sources describe the compound as insoluble in organic solvents, this guide aims to equip researchers with the necessary theoretical background and detailed experimental protocols to systematically determine its solubility. This document outlines factors influencing the solubility of lead salts, presents the limited available data, and provides standardized methodologies for experimental solubility determination, including the widely used shake-flask method.

Introduction to this compound

This compound is an inorganic compound that has historically been used as a heat stabilizer in polymers, particularly polyvinyl chloride (PVC). Its chemical formula is generally represented as Pb₃O₂(HPO₃). Understanding its solubility is crucial for various applications, including formulation development, risk assessment, and environmental impact studies. The solubility of a compound dictates its bioavailability, reactivity, and compatibility with other substances in a given medium.

Current State of Solubility Data

A review of scientific literature and chemical databases indicates a significant lack of quantitative data regarding the solubility of this compound in organic solvents. Contradictory information exists even for its aqueous solubility. One source reports a water solubility of 12.2 mg/L at 20°C[1], while other sources state that it is insoluble in water.[2][3][4][5] Several sources categorically state that this compound is insoluble in organic solvents, though without providing specific experimental data or the solvents tested.[2][5]

Quantitative Solubility Data

The table below summarizes the limited and conflicting quantitative solubility data found for this compound.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 12.2 mg/L | [1] |

| Water | Not Specified | Insoluble | [2][3][4][5][6] |

| Organic Solvents | Not Specified | Insoluble | [2][5] |

This data scarcity underscores the need for systematic experimental determination of the solubility of this compound in a range of relevant organic solvents.

Theoretical Considerations for Solubility

The solubility of an inorganic salt like this compound in organic solvents is governed by several factors related to both the solute and the solvent.[7] The principle of "like dissolves like" provides a general guideline.[8]

-

Solute Properties: The high lattice energy of ionic compounds like this compound makes them generally less soluble in non-polar or weakly polar organic solvents.

-

Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capability of the organic solvent are critical.[7] Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) are more likely to dissolve ionic compounds than non-polar solvents (e.g., hexane, toluene).

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7]

-

Presence of Other Substances: The presence of complexing or chelating agents can significantly enhance the solubility of lead salts.[7][9]

Experimental Protocols for Solubility Determination

Given the lack of data, this section provides detailed methodologies for researchers to determine the solubility of this compound. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[10][11][12][13]

Shake-Flask Method

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature and then measuring the concentration of the dissolved compound in the saturated solution.

Materials:

-

This compound (powdered)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF), toluene, hexane)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for lead content, or a validated HPLC method if applicable)

Procedure:

-

Preparation: Add an excess amount of powdered this compound to a series of flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the flasks and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Sample Collection and Preparation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Solid: Immediately filter the aliquot through a syringe filter suitable for the organic solvent to remove any undissolved particles. Alternatively, centrifuge the sample at high speed and collect the clear supernatant.[11]

-

Quantification: Accurately dilute the saturated solution with the appropriate solvent. Analyze the concentration of dissolved this compound using a suitable analytical technique. Given the nature of the compound, quantifying the lead content via AAS or ICP-MS is a robust approach.

-

Data Analysis: Calculate the solubility in units such as mg/L, g/100 mL, or mol/L. The experiment should be performed in triplicate for each solvent.

Figure 1: Experimental Workflow for Shake-Flask Solubility Determination

Logical Framework for Solubility Assessment

The solubility of a compound is not an intrinsic property but rather a result of the interplay between the solute, the solvent, and the experimental conditions. The following diagram illustrates this logical relationship.

Figure 2: Factors Influencing Solubility

Conclusion

The solubility of this compound in organic solvents is a critical parameter for which there is a notable absence of reliable, quantitative data in the public domain. This guide highlights this knowledge gap and provides the necessary theoretical framework and detailed experimental protocols for researchers to systematically determine these values. The provided shake-flask methodology offers a robust starting point for generating the much-needed data that will aid in the safe and effective use of this compound in various industrial and research settings. It is recommended that future studies focus on systematically evaluating the solubility of this compound in a range of common organic solvents across different temperatures.

References

- 1. 12141-20-7 CAS MSDS (LEAD PHOSPHITE, DIBASIC) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. LEAD PHOSPHITE, DIBASIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Dibasic lead phosphite | H4O11P2Pb6 | CID 71300865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. DE977077C - Process for the production of basic lead phosphite pigments - Google Patents [patents.google.com]

- 7. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]

- 8. chem.ws [chem.ws]

- 9. How to improve solubility of lead compounds? [synapse.patsnap.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. quora.com [quora.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Quantum Chemical Insights into Lead Phosphonates: A Technical Guide for Researchers

An in-depth exploration of the computational and experimental methodologies used to investigate the structural, electronic, and reactive properties of lead phosphonate complexes, offering valuable insights for materials science and drug development.

Introduction

Lead phosphonates, a class of metal-organic hybrid materials, have garnered significant interest due to their diverse structural chemistry and potential applications in areas ranging from catalysis and ion exchange to the development of novel therapeutic agents. The interplay between the lead(II) ion and the versatile phosphonate functional group gives rise to a wide array of coordination complexes with unique properties. Understanding these properties at a molecular level is crucial for the rational design of new materials with tailored functionalities. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools to elucidate the intricate electronic structures, bonding characteristics, and reaction mechanisms of these complexes, complementing and guiding experimental research.

This technical guide provides a comprehensive overview of the quantum chemical studies of lead phosphonates, targeting researchers, scientists, and professionals in drug development. It summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes fundamental workflows and reaction mechanisms to facilitate a deeper understanding of this important class of compounds.

Computational Approaches to Understanding Lead Phosphonate Complexes

Quantum chemical calculations, primarily using DFT, provide invaluable insights into the geometric and electronic properties of lead phosphonate complexes. These computational methods allow for the prediction of various parameters that are often challenging to determine experimentally.

Key Calculated Properties

Theoretical studies on lead phosphonates typically focus on calculating a range of properties to understand their stability, reactivity, and spectroscopic signatures. These include:

-

Binding Energies: Quantifying the strength of the interaction between the lead ion and the phosphonate ligand, as well as the interaction of the complex with other molecules or biological targets.

-

Structural Parameters: Predicting bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model.

-

Spectroscopic Properties: Simulating vibrational (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data and confirm the structure of synthesized compounds.[1][2]

-

Reaction Mechanisms: Elucidating the step-by-step pathways of chemical reactions, such as formation, hydrolysis, or catalytic cycles, by calculating the energies of reactants, products, intermediates, and transition states.

A general workflow for the computational analysis of metal phosphonate complexes is outlined below. This process typically involves selecting an appropriate theoretical level, optimizing the molecular geometry, and then calculating the desired properties.

Quantitative Data from Quantum Chemical Studies

The following tables summarize representative quantitative data obtained from experimental and computational studies on lead phosphonate complexes. These data are essential for comparing the properties of different complexes and for validating computational models.

| Compound | Pb-O Bond Length (Å) | Coordination Geometry around Pb | Reference |

| Pb₄O[O₃PCH₂–NC₄H₇–CO₂]₂ | 2.189 - 2.699 | Tetragonal pyramid and distorted octahedron | [3] |

Table 1: Experimentally determined Pb-O bond lengths in a lead(II) phosphonate complex.

| Interaction | Calculated Binding Energy (kcal/mol) | Computational Method | Reference |

| Interaction of Pb²⁺ with Phosphonate Ligands | Strongest among various ligands | DFT | [4] |

Table 2: Computationally determined binding energy trends for Pb(II) with phosphonate ligands.

Experimental Protocols for Synthesis and Characterization

The synthesis of lead phosphonates is often achieved through hydrothermal methods, which involve the reaction of a lead(II) salt with a phosphonic acid in an aqueous solution at elevated temperatures and pressures. Characterization of the resulting materials typically involves a combination of spectroscopic and diffraction techniques.

Hydrothermal Synthesis of a Crystalline Lead(II) Phosphonate

This protocol is based on the synthesis of Pb₄O[O₃PCH₂–NC₄H₇–CO₂]₂, a layered lead(II) phosphonate.[3]

Materials:

-

Lead(II) acetate (Pb(OAc)₂)

-

(S)-HO₃PCH₂–NHC₄H₇–CO₂H (proline-N-methyl-phosphonic acid)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

A mixture of lead(II) acetate and (S)-HO₃PCH₂–NHC₄H₇–CO₂H is prepared in deionized water.

-

The mixture is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to 180 °C for 72 hours.

-

After the reaction, the autoclave is allowed to cool slowly to room temperature.

-

The resulting colorless needle-like crystals are collected, washed with deionized water, and dried in air.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the synthesized lead phosphonate.

-

Procedure: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet.

-

Expected Bands:

-

Absence of a strong band around 1715 cm⁻¹ indicates the deprotonation of the carboxylic acid group.[3]

-

Bands in the region of 1100–900 cm⁻¹ are attributed to P=O and P–O stretching and bending vibrations.[3]

-

Bands at lower energies (around 570-460 cm⁻¹) can be assigned to bending vibrations of the O₃PC groups and Pb–O stretching vibrations.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To probe the local chemical environment of phosphorus and other NMR-active nuclei.

-

Procedure: Solid-state ³¹P NMR spectroscopy is a powerful technique for characterizing phosphonates.

-

Analysis: The chemical shifts in the ³¹P NMR spectrum provide information about the coordination mode of the phosphonate group.[5]

Reaction Mechanisms of Phosphonates

DFT calculations are instrumental in elucidating the mechanisms of reactions involving phosphonates. A key example is the hydrolysis of phosphonates, which is a critical process in their environmental fate and biological activity.

Proposed Hydrolysis Pathway of a Phosphonate

Computational studies on similar organophosphorus compounds suggest that hydrolysis can proceed through different pathways, with the relative stability of intermediates and transition states determining the preferred route. A generalized proposed mechanism for the hydrolysis of a phosphonate ester is depicted below.

Applications in Drug Development and Materials Science

The insights gained from quantum chemical studies of lead phosphonates have significant implications for various fields:

-

Drug Development: Phosphonates are known to interact with biological targets such as enzymes. Computational studies can be used to predict the binding affinity and mode of interaction of lead phosphonate complexes with proteins, guiding the design of new therapeutic agents. For instance, understanding the interaction of phosphonates with amino acid residues in an active site can aid in the development of enzyme inhibitors.

-

Materials Science: The ability to predict the structural and electronic properties of lead phosphonates allows for the rational design of new materials with specific functionalities. For example, by modifying the organic linker of the phosphonate ligand, it is possible to tune the porosity and catalytic activity of the resulting metal-organic framework.

Conclusion

Quantum chemical studies, in conjunction with experimental synthesis and characterization, provide a powerful and comprehensive approach to understanding the chemistry of lead phosphonates. The ability to computationally predict structures, binding energies, spectroscopic properties, and reaction mechanisms offers invaluable guidance for the development of new materials and therapeutic agents. As computational methods continue to advance in accuracy and efficiency, their role in the rational design of lead phosphonate-based systems is expected to grow, paving the way for new discoveries and applications in science and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.vub.be [researchportal.vub.be]

- 3. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 4. DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Surface Chemistry of Trilead Dioxide Phosphonate: An In-depth Technical Guide

Disclaimer: Direct scientific literature on the surface chemistry of trilead dioxide phosphonate is scarce. This guide synthesizes information from the known chemistry of its constituent components—lead dioxide and phosphonates—and related metal oxide systems to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 12141-20-7 | [2][3][4][5] |

| EC Number | 235-252-2 | [3] |

| Molecular Formula | HO₅PPb₃ | [6] |

| Molecular Weight | ~730 g/mol | [1][6] |

| Physical State | White powder | [7] |

| Purity | ≥ 97.5% (w/w) | [3] |

The Surface of Lead Dioxide (PbO₂)

Lead (IV) oxide, or lead dioxide, is a key component of this material. It is an amphoteric compound with predominantly acidic properties[8][9][10]. The surface of lead dioxide is reactive and its chemistry is dictated by the presence of surface hydroxyl groups and the oxidation state of lead. The surface of metallic lead is typically protected by a thin layer of lead oxide, which influences its reactivity with the environment[11].

The surface of lead dioxide can react with various atmospheric gases, which can alter its surface composition and solubility[12]. For instance, exposure to nitrogen dioxide can lead to the formation of surface nitrates, increasing the solubility of lead[12].

Interaction of Phosphonates with Metal Oxide Surfaces

Phosphonic acids and their corresponding phosphonates are known to be effective chelating agents that bind strongly to metal oxide surfaces[13]. This interaction is a critical aspect of the surface chemistry of this compound. The phosphonate group can form stable, covalent bonds with the metal atoms on the oxide surface.

The binding of phosphonic acids to metal oxide surfaces typically involves the deprotonation of the phosphonic acid and subsequent coordination of the phosphonate oxygen atoms to the surface metal centers. This process can result in the formation of a self-assembled monolayer on the surface, modifying its properties such as wettability and surface energy.

The following diagram illustrates the proposed interaction between a phosphonate group and a lead dioxide surface.

Caption: Proposed binding of a phosphonate group to a lead dioxide surface.

Quantitative Surface Analysis Data (Analogous Systems)

Due to the lack of specific data for this compound, the following tables summarize typical quantitative data obtained for related systems, such as phosphonates on other metal oxides and the properties of lead dioxide. This data provides a reasonable estimation of the expected surface properties.

Table 2: Representative XPS Binding Energies for Related Compounds (in eV)

| Element | Orbital | Binding Energy (eV) | Compound/System |

| Pb | 4f₇/₂ | ~138.5 | PbO₂ |

| Pb | 4f₅/₂ | ~143.4 | PbO₂ |

| P | 2p | ~133-134 | Phosphonate on metal oxide |

| O | 1s | ~529.5 | PbO₂ |

| O | 1s | ~531-532 | P-O in phosphonate |

Note: Binding energies can vary depending on the chemical environment and instrument calibration.

Table 3: Contact Angle and Zeta Potential of Related Materials

| Material | Probe Liquid | Contact Angle (°) | Zeta Potential (mV) | pH |

| Lead Dioxide | Water | Varies with surface prep. | -20 to -40 | 7 |

| Phosphonate-modified Metal Oxide | Water | Can range from hydrophilic to hydrophobic | Typically negative | 7 |

Experimental Protocols for Surface Characterization

The following are detailed methodologies for key experiments that would be employed to characterize the surface chemistry of this compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is mounted on a sample holder using double-sided conductive tape or pressed into a pellet[14]. The sample is then introduced into the ultra-high vacuum chamber of the XPS instrument[15].

-

Analysis: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα). The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured.

-

Data Acquisition: A survey scan is first performed to identify all the elements present on the surface. High-resolution scans are then acquired for the elements of interest (Pb, P, O, C) to determine their chemical states.

-

Data Analysis: The binding energies of the detected photoelectrons are calculated and compared to reference spectra to identify the chemical states. Atomic concentrations are calculated from the peak areas.

Fourier-Transform Infrared Spectroscopy (FTIR) with Attenuated Total Reflectance (ATR)

FTIR-ATR is a technique used to obtain an infrared spectrum of a solid or liquid sample. It is particularly useful for characterizing the functional groups present on a surface.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide)[16][17].

-

Analysis: A pressure clamp is applied to ensure good contact between the sample and the crystal[16]. An infrared beam is passed through the ATR crystal in such a way that it reflects at least once off the internal surface in contact with the sample. This reflection creates an evanescent wave that extends into the sample.

-

Data Acquisition: The detector measures the absorption of the evanescent wave by the sample as a function of wavelength. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum[16].

-

Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic vibrational frequencies of the chemical bonds present, such as P-O, Pb-O, and any organic moieties.

Contact Angle Measurement

Contact angle measurement is used to determine the wettability of a solid surface by a liquid. This provides information about the surface free energy and hydrophobicity/hydrophilicity.

Methodology:

-

Sample Preparation: A flat, smooth surface of this compound is prepared, for example, by pressing the powder into a pellet.

-

Analysis: The sessile drop method is commonly used[18]. A small droplet of a probe liquid (e.g., deionized water) is placed on the surface of the sample.

-

Data Acquisition: A high-resolution camera captures the image of the droplet on the surface. The angle between the solid surface and the tangent to the droplet at the three-phase contact point is measured using specialized software[19][20][21].

-

Data Analysis: The measured contact angle indicates the wettability. A low contact angle (<90°) indicates a hydrophilic surface, while a high contact angle (>90°) indicates a hydrophobic surface.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is one of the fundamental parameters known to affect stability.

Methodology:

-

Sample Preparation: A dilute suspension of this compound particles is prepared in an aqueous solution of known pH and ionic strength[22][23].

-

Analysis: The suspension is placed in a specialized measurement cell containing electrodes. An electric field is applied across the cell, causing the charged particles to move towards the oppositely charged electrode (electrophoresis)[24].

-

Data Acquisition: The velocity of the particles is measured using a laser Doppler velocimetry technique. The instrument software calculates the electrophoretic mobility.

-

Data Analysis: The zeta potential is calculated from the electrophoretic mobility using the Henry equation. The pH of the suspension should always be reported along with the zeta potential value[24].

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship of surface functionalization and a general experimental workflow for the surface characterization of this compound.

Caption: Logical flow of surface chemistry influence.

Caption: General experimental workflow for surface characterization.

References

- 1. Lead oxide phosphonate | O5PPb3+ | CID 154734594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ila-reach.org [ila-reach.org]

- 3. ila-reach.org [ila-reach.org]

- 4. Factory Supply this compound, CasNo.12141-20-7 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]

- 5. This compound CAS#12141-20-7 | Regulatory Information | GCIS-ChemRadar [chemradar.com]

- 6. Lead oxide phosphonate (Pb3O2(HPO3)) | HO5PPb3 | CID 44135855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Lead(IV) oxide - Sciencemadness Wiki [sciencemadness.org]

- 9. Lead dioxide - Wikipedia [en.wikipedia.org]

- 10. noahchemicals.com [noahchemicals.com]

- 11. WebElements Periodic Table » Lead » reactions of elements [webelements.com]

- 12. Heterogeneous Atmospheric Chemistry of Lead Oxide Particles with Nitrogen Dioxide Increases Lead Solubility: Environmental and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. agilent.com [agilent.com]

- 18. biolinscientific.com [biolinscientific.com]

- 19. What are the contact angle measurement methods? [sindin.com]

- 20. biolinchina.com [biolinchina.com]

- 21. Contact angle - Wikipedia [en.wikipedia.org]

- 22. entegris.com [entegris.com]

- 23. researchgate.net [researchgate.net]

- 24. nanocomposix.com [nanocomposix.com]

An In-depth Technical Guide on the Toxicological Profile of Trilead Dioxide Phosphonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. Trilead dioxide phosphonate is a hazardous substance and should only be handled by trained professionals with appropriate personal protective equipment in a controlled environment.

Introduction

This compound (CAS No. 12141-20-7), also known as dibasic lead phosphite, is a mono-constituent substance with a purity of ≥ 97.5% (w/w).[1] Historically, its primary application was as a stabilizer in polyvinyl chloride (PVC) resins and plastics.[2][3] Minor uses have been identified in the industrial formulation of mirror backing and in rubber production.[3] Due to its toxicity, there have been voluntary industry commitments and regulatory actions to replace lead-based stabilizers in the EU.[3]

This guide provides a comprehensive overview of the toxicological profile of this compound, drawing from available safety data and regulatory information.

Chemical and Physical Properties

-

Appearance: White powder[4]

-

Synonyms: Dibasic lead phosphite, Lead oxide phosphonate (Pb3O2(HPO3)), Plumbous phosphite.[2][5][6]

Toxicological Profile Summary

This compound is classified as a hazardous substance with multiple toxicological endpoints. The primary hazards include acute toxicity, reproductive toxicity, carcinogenicity, and target organ toxicity through repeated exposure.[1][7]

| Endpoint | Classification & Hazard Statement | Notes |

| Acute Oral Toxicity | Acute Tox. 4; H302: Harmful if swallowed.[1][6] | An industry opinion suggests data may support the removal of this classification.[1] A study reported an LD50 >2000 mg/kg bw in rats.[8] |

| Acute Inhalation Toxicity | Acute Tox. 4; H332: Harmful if inhaled.[1][6] | An industry opinion suggests data may support the removal of this classification.[1] |

| Acute Dermal Toxicity | Acute Tox. 4; H312: Harmful in contact with skin.[5] | Not expected to be acutely toxic via dermal exposure.[8] |

| Reproductive Toxicity | Repr. 1A; H360Df: May damage the unborn child. Suspected of damaging fertility.[1] | |

| Repr. 1A; H362: May cause harm to breast-fed children.[1][4] | ||

| Carcinogenicity | Carc. 2; H351: Suspected of causing cancer.[1][7] | Some classifications suggest H350: May cause cancer.[6] |

| Specific Target Organ Toxicity (Repeated Exposure) | STOT RE 1; H372: Causes damage to organs through prolonged or repeated exposure.[1][4] | Target organs include the central nervous system, blood, and kidneys.[1] |

| Aquatic Toxicity | Aquatic Acute 1; H400: Very toxic to aquatic life.[1] | M-Factor for Acute is 10.[1] |

| Aquatic Chronic 1; H410: Very toxic to aquatic life with long lasting effects.[1][4] | M-Factor for Chronic is 1.[1] | |

| Flammability | Flam. Sol. 1; H228: Flammable solid.[1][6] |

Mechanistic Insights: The Role of the Phosphonate Group

While specific mechanistic studies on this compound are scarce, the toxicology can be inferred from the properties of its components: lead and phosphonate. The phosphonate group is structurally analogous to pyrophosphate.[9]

Lead is a multi-system toxicant. Its toxicity stems from its ability to substitute for other divalent cations like calcium (Ca2+), magnesium (Mg2+), and iron (Fe2+), thereby interfering with numerous biological processes. Key mechanisms include:

-

Enzyme Inhibition: Lead binds to sulfhydryl groups on enzymes, disrupting their function. A classic example is the inhibition of enzymes in the heme synthesis pathway.

-

Interference with Calcium Signaling: By mimicking calcium, lead can disrupt critical cellular processes such as neurotransmitter release, muscle contraction, and second messenger signaling.

-

Oxidative Stress: Lead can promote the generation of reactive oxygen species (ROS), leading to cellular damage.

Bisphosphonates, which contain a P-C-P structure, are known to target bone tissue.[9] They have a high affinity for hydroxyapatite, the mineral component of bone.[9] Nitrogen-containing bisphosphonates are potent inhibitors of farnesyl diphosphate synthase (FDPS), an enzyme in the mevalonate pathway.[10][11][12] This inhibition disrupts the prenylation of small GTPase proteins, which is crucial for osteoclast function and survival, leading to reduced bone resorption.[10][11][12]

While this compound is not a nitrogen-containing bisphosphonate, the simpler, non-nitrogen containing bisphosphonates can be metabolized into non-hydrolysable ATP analogues that interfere with mitochondrial function and induce apoptosis in osteoclasts.[11][13] It is plausible that the phosphonate component of this compound could have some effects on bone metabolism, although the overwhelming toxicity is likely driven by the lead content.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the provided search results. However, standardized OECD guidelines are often followed for toxicological testing.

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dosing:

-

The substance is administered in a single dose by gavage.

-

A step-wise procedure is used with a starting dose based on the substance's known properties (e.g., 300 mg/kg or 2000 mg/kg).

-

Typically, 3 animals are used per step.

-

-

Observation:

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes.

-

Observations are made frequently on the day of dosing and at least once daily thereafter for 14 days.

-

-

Pathology: At the end of the study, all animals are subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS).

-

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in bacterial strains.

-

Test Strains: Strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Procedure:

-

The bacterial tester strains are exposed to the test substance at various concentrations.

-

The mixture is incubated and then plated on a minimal medium.

-

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Safety and Handling

Given its toxicological profile, strict safety measures are required when handling this compound.

-

Engineering Controls: Use in a well-ventilated area or under a chemical fume hood.[5][7]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes.[4][7] Avoid the formation of dust and aerosols.[4][7] Use non-sparking tools and prevent electrostatic discharge.[4][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4][5][7]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5][7]

-

Skin Contact: Take off contaminated clothing immediately. Wash with soap and plenty of water.[5][7]

-

Eye Contact: Rinse thoroughly with plenty of water, also under the eyelids.[5]

-

Ingestion: Do not induce vomiting.[5] Rinse mouth and seek immediate medical attention.[5][7]

Conclusion

This compound is a substance with significant toxicological hazards, including acute toxicity, reproductive toxicity, suspected carcinogenicity, and target organ damage with repeated exposure. Its use has been curtailed in some regions due to these concerns. Researchers and drug development professionals must handle this compound with extreme caution, adhering to stringent safety protocols. The toxicological effects are primarily attributed to the lead content, which disrupts multiple biological pathways. Further research into the specific mechanisms of this compound, particularly the interplay between the lead and phosphonate moieties, would be beneficial for a more complete understanding of its toxicological profile.

References

- 1. ila-reach.org [ila-reach.org]

- 2. Fiche complète - CNESST [reptox.cnesst.gouv.qc.ca]

- 3. ila-reach.org [ila-reach.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. Lead oxide phosphonate (Pb3O2(HPO3)) | HO5PPb3 | CID 44135855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 10. Bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

Environmental Fate of Trilead Dioxide Phosphonate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the limited publicly available information on the environmental fate of trilead dioxide phosphonate. Significant data gaps exist in the scientific literature regarding specific experimental determinations of its persistence, mobility, and degradation pathways. The information presented herein should be interpreted with caution and is intended for research and informational purposes only.

Executive Summary

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The lack of experimentally determined values for critical parameters such as water solubility and soil organic carbon-water partitioning coefficient necessitates reliance on qualitative descriptions and calculated estimates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Chemical Name | This compound | ECHA[1] |

| CAS Number | 12141-20-7 | ECHA[1] |

| Molecular Formula | HO₅PPb₃ | PubChem[2] |

| Molecular Weight | 733.58 g/mol | Pfaltz & Bauer[3] |

| Physical State | White powder/solid | Echemi[4], Pfaltz & Bauer[3] |

| Water Solubility | "Insoluble" | ResearchGate[4] |

| Vapor Pressure | Not Available | - |

| Octanol-Water Partition Coefficient (log Kow) | Not Available | Data unavailable for this inorganic substance. |

Environmental Fate and Behavior

The environmental fate of this compound is governed by the interplay of its low solubility, the persistence of the lead component, and the potential for slow degradation of the phosphonate group.

Environmental Persistence

Quantitative data on the persistence of this compound in the environment is scarce. A single thesis, citing professional judgment and a general environmental modeling reference, provides the estimates listed in Table 2. These values should be considered indicative rather than definitive experimental results. The long estimated half-lives in soil and water suggest high persistence.

Table 2: Estimated Environmental Half-Lives of this compound

| Environmental Compartment | Estimated Half-Life | Source |

| Air | 31.2 hours | Thesis Submission[3] |

| Water | 2040 hours (85 days) | Thesis Submission[3] |

| Soil | 2040 hours (85 days) | Thesis Submission[3] |

| Sediment | 840 hours (35 days) | Thesis Submission[3] |

Mobility and Transport

Due to its classification as "insoluble" in water, the mobility of this compound in the environment is expected to be very low.[4] Transport in aquatic systems would primarily occur through the movement of suspended solids to which the substance is adsorbed. In terrestrial environments, it is likely to remain in the upper soil layers with minimal leaching to groundwater.